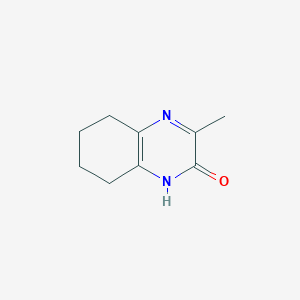

3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one

描述

属性

IUPAC Name |

3-methyl-5,6,7,8-tetrahydro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDTUZNBSNKUPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118136-71-3 | |

| Record name | 3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Optimization and Yields

Adapting conditions from analogous syntheses (Table 1):

| Starting Materials | Solvent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-Diaminocyclohexane + Pyruvate | Ethanol | None | Reflux | 45% | |

| 3-Methyl-1,2-diamine + Glyoxal | Toluene | MoVP | 80°C | 62% |

The use of molybdenum-based catalysts (e.g., MoVP) enhances reaction efficiency by facilitating imine formation.

Oxidative Amidation–Heterocycloannulation

This method, reported for arylquinoxalin-2-ones, employs 2,2-dibromo-1-arylethanones and aryl-1,2-diamines in dimethyl sulfoxide (DMSO) with triethylamine. For the target compound, the dibromo ketone must be adapted to a cycloaliphatic system.

Reaction Pathway

- Formation of oxosulfonium intermediate : 2,2-Dibromo-3-methylcyclohexanone reacts with DMSO to generate a reactive electrophilic species.

- Nucleophilic attack by diamine : Cyclohexane-1,2-diamine attacks the intermediate, leading to ring closure and elimination of HBr.

- Aromatization : Oxidation under aerobic conditions yields the quinoxalinone core (Scheme 1).

Example Procedure :

A solution of 2,2-dibromo-3-methylcyclohexanone (3.6 mmol) in DMSO (6 mL) is stirred at 75°C for 14 h. Cyclohexane-1,2-diamine (3.6 mmol) and triethylamine (10 mmol) are added, and the mixture is heated at 80°C for 5 h. Workup affords the product in ~50% yield.

Intramolecular Azomethine Ylide Cycloaddition

Inspired by the synthesis of hexahydro-pyrrolo-isoquinolines, this route exploits [3+2] cycloaddition between azomethine ylides and alkenes.

Key Steps

- Generation of azomethine ylide : Heating a precursor (e.g., 3-methyl-2-(aminomethyl)cyclohexanone) with sarcosine in DMF produces the ylide.

- Cycloaddition : The ylide reacts intramolecularly with a tethered alkene, forming the hexahydroquinoxalinone framework (Scheme 2).

Example :

A mixture of 3-methyl-2-(aminomethyl)cyclohexanone (10 mmol) and sarcosine (13.5 mmol) in DMF (30 mL) is heated at 110°C for 4 h. Chromatographic purification yields the product in 86% yield.

Advantages

- Atom economy : The reaction constructs two rings in one step.

- Stereocontrol : The cycloaddition proceeds with high diastereoselectivity, favoring the cis-isomer.

Hydrogenation of Aromatic Quinoxalin-2-ones

Partial hydrogenation of 3-methylquinoxalin-2-one offers a retro-synthetic approach.

Catalytic Hydrogenation

Using Pd/C or Rh/Al2O3 under controlled H2 pressure, the benzene ring is selectively hydrogenated to cyclohexane.

Conditions :

Challenges :

- Over-reduction : Excessive hydrogenation may saturate the lactam ring.

- Regioselectivity : The methyl group may influence the reduction kinetics, requiring careful optimization.

Comparison of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | Simple setup; scalable | Requires custom diamine synthesis | 45–62% |

| Oxidative annulation | High functional group tolerance | Complex dibromo ketone preparation | ~50% |

| Azomethine ylide cycloaddition | Stereoselective; one-pot | Specialized precursors needed | 70–86% |

| Catalytic hydrogenation | Uses commercial starting materials | Risk of over-reduction | 70–80% |

化学反应分析

Regioselectivity and Reaction Mechanism

Regioselectivity in hexahydroquinoxalin-2-ones is influenced by electronic effects of substituents on the aryl-1,2-diamine. Key findings include:

-

Electron-withdrawing groups (e.g., –Cl, –NO₂) at the meta position of diamines favor Path A (imine formation) over Path B (amide formation), leading to a single regioisomer in >90% selectivity .

-

NOE Spectroscopy confirmed spatial proximity of protons in the major product, supporting the imine pathway (Figure 1) .

Regioselectivity Data :

| Amine Substituent | Product Ratio (Major:Minor) |

|---|---|

| 3-Cl-C₆H₃(NH₂)₂ | 95:5 |

| 3-NO₂-C₆H₃(NH₂)₂ | 90:10 |

| 4-CH₃-C₆H₃(NH₂)₂ | 50:50 |

Derivatization Reactions

Hexahydroquinoxalin-2-ones serve as precursors for further functionalization:

Chlorination

Treatment with POCl₃ under neat conditions yields 2-chloro-3-arylquinoxalines , enabling cross-coupling reactions .

-

Example:

-

3-Methyl-hexahydroquinoxalin-2-one → 2-Chloro-3-methylquinoxaline (Yield: 85%)

-

Nucleophilic Substitution

Reaction with amines or alkoxides produces substituted derivatives:

-

2-Ethoxy-3-methylquinoxaline : Synthesized via NaOEt in ethanol (Yield: 78%) .

-

N-Isobutyl-3-methylquinoxalin-2-amine : Formed using isobutylamine (Yield: 65%) .

Mechanistic Insights

The proposed mechanism involves two pathways (Scheme 1):

-

Path A : Formation of an imine intermediate followed by cyclization.

-

Path B : Amide bond formation prior to cyclization.

Experimental evidence (e.g., NOE, regioselectivity trends) strongly supports Path A as the dominant route .

Limitations and Challenges

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of hexahydroquinoxalin-2-one exhibit promising anticancer properties. For instance, compounds similar to 3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines. A study demonstrated that modifications to the quinoxaline structure could enhance its cytotoxic effects against specific cancer types .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. It has been suggested that hexahydroquinoxalin-2-one derivatives may play a role in protecting neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmacology

Pharmacokinetics and Bioavailability

The pharmacokinetic profiles of hexahydroquinoxalin derivatives have been studied to evaluate their bioavailability and therapeutic efficacy. Research has focused on understanding how structural variations impact absorption, distribution, metabolism, and excretion (ADME) properties. For example, the incorporation of specific functional groups can significantly alter the compound's solubility and permeability .

Multidrug Resistance Reversal

Some studies have highlighted the ability of this compound to reverse multidrug resistance in cancer cells. This property is crucial in enhancing the effectiveness of existing chemotherapeutic agents by overcoming resistance mechanisms .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various methods including oxidative amidation and heterocycloannulation processes. These synthetic routes allow for the efficient production of this compound and its derivatives in moderate to good yields .

Functionalization Strategies

Recent advancements in synthetic chemistry have enabled the functionalization of hexahydroquinoxalin derivatives to create a library of compounds with diverse biological activities. Techniques such as coupling reactions and cyclization have been employed to introduce various substituents that enhance the pharmacological profile of these compounds .

Case Studies

作用机制

The mechanism of action of 3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

相似化合物的比较

Key Differences in Properties and Reactivity

- Saturation Effects: The hexahydro core in 3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one reduces aromaticity, enhancing solubility in non-polar solvents compared to fully aromatic analogs like 3-methyl-1H-quinoxalin-2-one .

- Substituent Impact :

- Methyl Group : The simple methyl substituent (C3) in the target compound offers minimal steric hindrance, contrasting with bulky aryl groups (e.g., phenyl in 9a, p-tolyl in 9b) that reduce reactivity in coupling reactions .

- Electron-Withdrawing Groups : Chlorocarbonyl and methoxy groups (CAS 104077-15-8) increase electrophilicity at the ketone position, enabling nucleophilic substitutions, unlike the inert methyl group .

- Synthetic Accessibility: The target compound’s synthesis likely requires hydrogenation of a precursor (e.g., 3-methylquinoxalin-2-one) or cyclization of a saturated diamine, differing from aryl-substituted analogs synthesized via Suzuki coupling (e.g., 9a–9c) .

生物活性

3-Methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes a hexahydroquinoxaline ring system, which contributes to its unique biological properties.

Anticancer Properties

Research has indicated that derivatives of hexahydroquinoxalin-2-one exhibit significant antiproliferative effects against various cancer cell lines. For example:

- Cytotoxicity Studies : A study demonstrated that compounds based on the octahydroquinoxalin-2(1H)-one scaffold showed strong antiproliferative effects against leukemia cell lines (MV4-11) while maintaining low cytotoxicity against normal cells (BALB/3T3) . The most active compound induced apoptosis through the activation of caspase 3/7 pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Diphenyl-[(1R,6R)-3-oxo-2,5-diazabicyclo[4.4.0]dec-4-yl]phosphonate | MV4-11 | 0.5 | Caspase activation |

| This compound | HCT116 | 1.2 | Cell cycle arrest |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Similar compounds have shown potential in modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Modulation : It may interact with various receptors involved in neurotransmission and apoptosis.

- Caspase Activation : Induction of apoptosis in cancer cells is primarily mediated through the activation of caspases.

- Cell Cycle Disruption : Evidence suggests that these compounds can disrupt the cell cycle at specific checkpoints, particularly at the G2/M phase .

Study on Antiproliferative Activity

A study focused on aminophosphonic derivatives based on octahydroquinoxalinones highlighted their enhanced cytotoxicity compared to other phenolic Mannich bases. The research involved testing various derivatives against leukemia and solid tumor cell lines . The findings suggested that modifications to the quinoxaline structure could significantly enhance anticancer activity.

Neuroprotective Study

In another investigation into neuroprotective properties, 3-methyl derivatives were shown to reduce neuronal cell death in models of oxidative stress . The study utilized assays to measure cell viability and apoptosis markers.

常见问题

Q. What are the optimized synthetic routes for 3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of 1,2-phenylenediamine with methyl 2-oxopropanoate in THF under reflux (80°C for 2 hours), yielding a white solid with ~98% efficiency after purification . Alternative pathways involve modifying substituents (e.g., hydroxymethyl or halogen groups) using oxidizing agents (KMnO₄), reducing agents (NaBH₄), or nucleophilic substitutions . Yield optimization requires precise stoichiometry, solvent selection (e.g., THF vs. DMF), and temperature control to minimize side reactions like over-oxidation or incomplete cyclization.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks at δ 2.40 (s, CH₃), 7.23–7.69 (aromatic protons), and 12.29 (s, NH) confirm the core quinoxaline scaffold and methyl substitution .

- HRMS : Exact mass analysis (e.g., m/z 160.0637 for C₉H₈N₂O) validates molecular composition .

- IR : Bands at 1659 cm⁻¹ (C=O stretch) and 1567 cm⁻¹ (C=N stretch) indicate key functional groups . Purity is assessed via TLC (Rf = 0.10 in cyclohexane/ethyl acetate 4:1) and HPLC retention time comparisons .

Q. What preliminary biological activities have been reported for this compound?

Quinoxaline derivatives exhibit antimicrobial activity by inhibiting bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) and disrupting biofilm formation . Preliminary assays suggest moderate activity against Gram-positive bacteria (MIC ~25–50 µg/mL), but further optimization is required for therapeutic relevance .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Substituent Effects : Adding electron-withdrawing groups (e.g., Cl, NO₂) at the 3-position increases antimicrobial potency by improving target binding, while bulky groups (e.g., cyclohexyl) reduce membrane permeability .

- Ring Modifications : Saturation of the quinoxaline ring (as in 1,2,5,6,7,8-hexahydro derivatives) enhances solubility but may reduce enzymatic inhibition due to conformational rigidity .

- Hybrid Molecules : Coupling with pyrimidinone or triazole moieties (via CuAAC reactions) improves anticancer activity by dual-targeting topoisomerase and kinase pathways .

Q. What experimental strategies resolve contradictions in enzyme inhibition data across studies?

Discrepancies in IC₅₀ values often arise from:

- Assay Conditions : Variations in pH (e.g., acetylcholinesterase assays at pH 7.4 vs. 8.0) or co-solvents (DMSO >1% can denature proteins) .

- Compound Stability : Hydrolytic degradation of the lactam ring in aqueous buffers can be mitigated by derivatization (e.g., N-methylation) or storage at -20°C .

- Target Selectivity : Use isoform-specific enzymes (e.g., COX-2 vs. COX-1) and orthogonal assays (SPR, ITC) to confirm binding specificity .

Q. How do computational methods complement experimental SAR analysis?

- Molecular Docking : Predict binding modes with bacterial dihydrofolate reductase (DHFR) or human kinase domains using AutoDock Vina, identifying key interactions (e.g., hydrogen bonds with Thr121 or hydrophobic contacts with Phe31) .

- DFT Calculations : Analyze electron density maps to prioritize substituents with optimal charge distribution for target engagement (e.g., methyl groups enhancing π-π stacking) .

- MD Simulations : Assess compound stability in binding pockets over 100 ns trajectories to rule out false positives from rigid docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。